molecular formula C18H17FN2O3S2 B488560 1-(4-fluorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide CAS No. 620589-97-1

1-(4-fluorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide

Cat. No.: B488560
CAS No.: 620589-97-1
M. Wt: 392.5g/mol
InChI Key: AKHWBOCJQGZDQH-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is a complex organic compound characterized by its unique chemical structure. This compound features a thieno[3,4-d]imidazole core, substituted with fluorophenyl and methoxyphenyl groups. The presence of a thione group and a dioxide functionality adds to its chemical diversity, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the thieno[3,4-d]imidazole core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the fluorophenyl and methoxyphenyl groups: These groups can be introduced via substitution reactions using corresponding halides and appropriate catalysts.

    Incorporation of the thione and dioxide functionalities: This step may involve oxidation and thiolation reactions under controlled conditions.

Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-(4-fluorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thione group or other functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various acids or bases.

Scientific Research Applications

1-(4-fluorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or protein binding.

    Industry: The compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and methoxyphenyl groups may enhance binding affinity, while the thione and dioxide functionalities could participate in redox reactions or form covalent bonds with target molecules. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds to 1-(4-fluorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide include other thieno[3,4-d]imidazole derivatives with different substituents. Compared to these compounds, the presence of both fluorophenyl and methoxyphenyl groups, along with the thione and dioxide functionalities, makes this compound unique. These structural features may confer distinct chemical reactivity and biological activity, setting it apart from other related compounds.

Properties

IUPAC Name

3-(4-fluorophenyl)-1-(4-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3S2/c1-24-15-8-6-14(7-9-15)21-17-11-26(22,23)10-16(17)20(18(21)25)13-4-2-12(19)3-5-13/h2-9,16-17H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKHWBOCJQGZDQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=S)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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